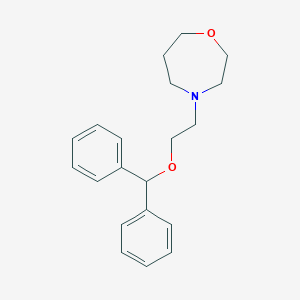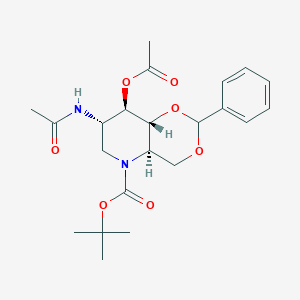
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
概述
描述
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is a chemical compound known for its role as a nonthiolic, odorless equivalent of 1,3-propanedithiol. It is widely used in organic synthesis, particularly in the thioacetalization of aldehydes and ketones . This compound is valued for its efficiency and practicality in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione can be synthesized through the acid-promoted thioacetalization of aldehydes and ketones. The reaction typically involves the use of p-dodecylbenzenesulfonic acid as a catalyst in water . Another method involves solvent-free conditions where concentrated hydrochloric acid is used as the catalyst . These methods yield high amounts of the desired product with minimal by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes it feasible for large-scale production.
化学反应分析
Types of Reactions
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione primarily undergoes thioacetalization reactions. It reacts with aldehydes and ketones to form dithioacetals . This compound is also involved in chemoselective reactions, where it selectively reacts with specific functional groups in the presence of others .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include p-dodecylbenzenesulfonic acid and concentrated hydrochloric acid . The reactions are typically carried out in water or under solvent-free conditions to enhance efficiency and reduce environmental impact.
Major Products Formed
The major products formed from reactions involving this compound are dithioacetals. These products are valuable intermediates in organic synthesis and are used in the preparation of various complex molecules .
科学研究应用
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione has several applications in scientific research:
Biology: The compound’s ability to form stable thioacetals makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione involves the formation of a stable thioacetal intermediate. The compound reacts with aldehydes or ketones, where the sulfur atoms in the dithiane ring form strong bonds with the carbonyl carbon. This reaction is catalyzed by acids such as p-dodecylbenzenesulfonic acid or concentrated hydrochloric acid . The resulting thioacetal is stable and can be used in further synthetic transformations.
相似化合物的比较
Similar Compounds
1,3-Dithiane: Similar in structure but lacks the additional carbonyl groups present in 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione.
1,3-Dithiolane: Another sulfur-containing compound used in thioacetalization but with a different ring structure.
Uniqueness
This compound is unique due to its nonthiolic, odorless nature, making it more user-friendly in laboratory settings. Its high chemoselectivity and efficiency in forming stable thioacetals set it apart from other similar compounds .
属性
IUPAC Name |
3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIRMKKHQOWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1SCCCS1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350531 | |
| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-23-6 | |
| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione considered a valuable reagent in organic synthesis?
A1: this compound acts as a non-thiolic, odorless equivalent of propane-1,3-dithiol. [, , ] This characteristic is particularly useful in thioacetalization reactions, where it provides a less pungent and potentially safer alternative to handling the foul-smelling propane-1,3-dithiol directly. [, , ]
Q2: What are the advantages of using this compound in thioacetalization reactions?
A2: Beyond its odorless nature, this compound demonstrates high efficiency in thioacetalization reactions, leading to high yields of dithioacetals from both aldehydes and aliphatic ketones. [, , ] Additionally, it exhibits chemoselectivity, favoring the protection of aromatic aldehydes and aliphatic ketones over aromatic ketones due to the latter's slower reaction rates. [] This selectivity allows for targeted protection strategies in multi-step organic synthesis.
Q3: Are there specific reaction conditions that enhance the performance of this compound in thioacetalization?
A3: Research indicates that this compound performs well in both solvent-free conditions [, ] and aqueous environments. [, ] The choice of conditions can influence reaction speed and yield, providing flexibility in experimental design. For instance, utilizing p-dodecylbenzenesulfonic acid as a catalyst in water has proven effective for chemoselective thioacetalization. [, ]
Q4: How does the structure of this compound relate to its reactivity?
A4: While the provided research focuses primarily on its application as a propane-1,3-dithiol equivalent, further investigation into structure-activity relationships would be valuable. Comparing its reactivity to similar compounds like 1-(1,3-Dithian-2-ylidene)propan-2-one, which shows even higher activity in thioacetalization, [] could offer insights into the influence of structural modifications on its properties.
Q5: Beyond its role as a reagent, does this compound exhibit other potentially valuable properties?
A5: Research has explored the biological activity of this compound, particularly its potential as an antimicrobial agent. [] Studies indicate it exhibits inhibitory effects on microbial biofilms and quorum sensing, suggesting possible applications in combating bacterial virulence and resistance. [] This avenue merits further investigation to explore its therapeutic potential fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)



![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)






![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)
![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)
